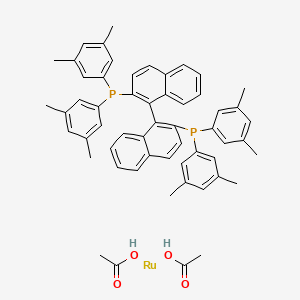

(S)-Ru(OAc)2(DM-BINAP)

描述

Evolution of Chiral Ruthenium-Phosphine Complexes in Asymmetric Synthesis

The journey to highly efficient asymmetric catalysts like (S)-Ru(OAc)2(DM-BINAP) is built upon decades of foundational research. Early efforts in the mid-20th century demonstrated the potential of transition metals to catalyze asymmetric reactions, though often with modest success. A significant breakthrough came with the development of chiral phosphine (B1218219) ligands, which, when complexed with metals like rhodium and ruthenium, could induce high levels of enantioselectivity in hydrogenation reactions.

Ruthenium-phosphine complexes, in particular, proved to be versatile and robust catalysts. bohrium.com The pioneering work of Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001, was instrumental in this field. wiley-vch.de His development of BINAP-ruthenium complexes revolutionized asymmetric hydrogenation, enabling the synthesis of a wide array of chiral molecules with exceptional optical purity. okayama-u.ac.jp The success of these initial systems spurred further research into modifying the phosphine ligand to fine-tune the catalyst's activity and selectivity, leading to the creation of derivatives like DM-BINAP.

Structural Characteristics and Chiral Environment of BINAP and its Derivatives

The remarkable efficacy of BINAP and its derivatives in asymmetric catalysis stems from their unique structural features. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2-symmetric biaryl diphosphine ligand. wiley-vch.denih.gov Its chirality arises from the restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings, a phenomenon known as atropisomerism. This axial chirality creates a well-defined, three-dimensional chiral environment when the ligand coordinates to a metal center. wiley-vch.de

The two naphthalene rings of BINAP are not coplanar, and this dihedral angle, along with the orientation of the four phenyl groups on the phosphorus atoms, creates distinct steric quadrants around the metal. wiley-vch.de This chiral pocket dictates the preferred orientation of a prochiral substrate, leading to the selective formation of one enantiomer over the other.

DM-BINAP, or (S)-(-)-2,2'-bis(di(3,5-xylyl)phosphino)-1,1'-binaphthyl, is a derivative of BINAP where the phenyl groups on the phosphorus atoms are replaced with 3,5-dimethylphenyl (xylyl) groups. These additional methyl groups increase the steric bulk of the ligand, which can enhance the enantioselectivity of the catalytic reaction by creating a more defined and restrictive chiral pocket. This modification has proven beneficial in a variety of asymmetric transformations.

Definition and Significance of (S)-Ru(OAc)2(DM-BINAP)

(S)-Ru(OAc)2(DM-BINAP) is a specific chiral ruthenium(II) complex. Its chemical name is Diacetato[(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]ruthenium(II). synthesiswithcatalysts.com In this complex, a central ruthenium atom is coordinated to two acetate (B1210297) (OAc) ligands and the (S)-enantiomer of the DM-BINAP ligand.

The significance of (S)-Ru(OAc)2(DM-BINAP) lies in its exceptional performance as a catalyst for asymmetric hydrogenation reactions. It combines the proven effectiveness of a ruthenium center with the enhanced steric and electronic properties of the DM-BINAP ligand. This combination leads to high enantioselectivity and catalytic activity for a broad range of substrates, making it a valuable tool for the synthesis of enantiomerically pure alcohols, amines, and other chiral building blocks. bohrium.com

Overview of Key Research Areas Pertaining to (S)-Ru(OAc)2(DM-BINAP)

Research involving (S)-Ru(OAc)2(DM-BINAP) is primarily focused on its application in asymmetric catalysis. Key areas of investigation include:

Asymmetric Hydrogenation of Ketones and Olefins: A major application of this catalyst is the enantioselective reduction of prochiral ketones and olefins to produce chiral alcohols and alkanes, respectively. These products are often crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com

Synthesis of Chiral Amines: The catalyst is also employed in the asymmetric hydrogenation of imines and enamides to produce chiral amines, another important class of compounds in medicinal chemistry. acs.org

Mechanistic Studies: Researchers are actively investigating the mechanism of catalysis to better understand how the structure of the catalyst influences its reactivity and selectivity. These studies often involve a combination of experimental techniques and computational modeling.

Development of New Catalytic Systems: While (S)-Ru(OAc)2(DM-BINAP) is highly effective, there is ongoing research to develop new and improved catalysts based on its structure. This includes modifying the phosphine ligand or the other ligands on the ruthenium center to further enhance catalytic performance or to catalyze new types of reactions.

Data at a Glance

| Property | Value |

| Chemical Formula | C₅₆H₅₄O₄P₂Ru |

| Molecular Weight | 954.04 g/mol |

| Appearance | Yellow to dark brown solid |

| CAS Number | 374067-49-9 |

属性

IUPAC Name |

acetic acid;[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUAMHMUQGCXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56O4P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-50-2 | |

| Record name | DIACETATO{(R)-(+)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]-1,1'-BINAPHTHYL}RUTHENIUM(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization Methodologies for S Ru Oac 2 Dm Binap Complexes

Synthetic Routes to the Chiral DM-BINAP Ligand

The (S)-DM-BINAP ligand, or (S)-(−)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1′-binaphthyl, is a derivative of the well-known BINAP ligand. uni-graz.at The introduction of methyl groups at the 3 and 5 positions of the phenyl rings on the phosphorus atoms enhances the steric bulk and modifies the electronic properties of the ligand, which can lead to improved enantioselectivity in catalytic applications. thieme-connect.com

Precursor Synthesis and Purification

The synthesis of DM-BINAP, much like its parent compound BINAP, typically commences with the optically pure binaphthol precursor, in this case, (S)-1,1'-bi-2-naphthol ((S)-BINOL). The synthesis of substituted phosphine (B1218219) ligands like DM-BINAP often involves the coupling of a binaphthyl ditriflate with the corresponding diarylphosphine oxide or phosphine.

A general approach involves the synthesis of the phosphine component, bis(3,5-dimethylphenyl)phosphine (B1275769) chloride. This can be prepared from the corresponding Grignard reagent, 3,5-dimethylphenylmagnesium bromide, and phosphorus trichloride.

The key binaphthyl precursor is (S)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl, which is synthesized from (S)-BINOL and trifluoromethanesulfonic anhydride. The subsequent nickel-catalyzed coupling of this ditriflate with bis(3,5-dimethylphenyl)phosphine furnishes the desired (S)-DM-BINAP ligand. thieme-connect.com

An alternative route involves the synthesis of the phosphinoyl-substituted binaphthyl. For a related octahydro-BINAP derivative, (S)-2,2′-dihydroxy-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl was reacted with bis(3,5-dimethylphenyl)phosphine chloride to yield (S)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl. researchgate.net This phosphine oxide can then be reduced to the corresponding phosphine.

Purification of the DM-BINAP ligand is typically achieved through recrystallization to obtain a product of high purity, which is crucial for the subsequent formation of the ruthenium complex and its catalytic performance.

Resolution Techniques for Enantiopure Ligand

The chirality of the final ruthenium complex originates from the enantiopure DM-BINAP ligand. The most common and industrially viable method to obtain enantiopure BINAP derivatives is to start the synthesis from an enantiomerically pure precursor. The resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL) is a well-established process and serves as the foundation for producing a wide array of chiral BINAP ligands.

The classical resolution of BINOL involves the formation of diastereomeric cocrystals with a chiral resolving agent, such as an alkaloid or a chiral amine. After separation of the diastereomers, the enantiopure BINOL can be recovered.

More advanced resolution techniques include enzymatic resolution and chromatography on a chiral stationary phase. Once enantiopure (S)-BINOL is obtained, it is converted to the corresponding ditriflate or other reactive derivative for the coupling reaction with the phosphine component, thereby ensuring the formation of the (S)-DM-BINAP ligand with high enantiomeric purity.

While resolution of the final racemic ligand is possible, it is generally less efficient than starting with an enantiopure precursor. However, methods for the kinetic resolution of racemic BINAP-Ru(II) complexes have been developed using "chiral poisons" or deactivators, such as 3,3'-dimethyl-2,2'-diamino-1,1'-binaphthyl (DM-DABN), which selectively deactivates one enantiomer of the racemic catalyst. acs.orgunipd.it This technique, however, applies to the resolution of the complex rather than the free ligand.

Complexation Strategies for (S)-Ru(OAc)2(DM-BINAP)

The formation of the (S)-Ru(OAc)2(DM-BINAP) complex involves the coordination of the chiral diphosphine ligand to a suitable ruthenium precursor. Several synthetic strategies have been developed, ranging from conventional solution-phase methods to more sustainable approaches.

Conventional Solution-Phase Synthetic Approaches

The traditional method for synthesizing Ru(OAc)2(BINAP) complexes, which can be adapted for the DM-BINAP analogue, typically involves the reaction of a ruthenium(II) precursor with the chiral ligand in an organic solvent. A common and well-documented procedure starts with a ruthenium-arene complex. orgsyn.orgorgsyn.org

A detailed synthesis for the analogous (R)-BINAP complex is as follows:

A mixture of [RuCl2(benzene)]2 and (R)-BINAP is heated in dimethylformamide (DMF) under an argon atmosphere. orgsyn.orggoogle.comepo.org

The resulting solution containing the RuCl2(R)-BINAPn intermediate is then treated with a solution of sodium acetate (B1210297) in methanol (B129727). orgsyn.orggoogle.comepo.org

The complex is extracted into an organic solvent like toluene, washed with water to remove inorganic salts, and the solvent is removed under reduced pressure. orgsyn.org

The crude product is then purified by recrystallization from a solvent mixture such as toluene/hexane to yield the final Ru(OAc)2[(R)-BINAP] complex as fine crystals. orgsyn.orgorgsyn.org

A similar procedure can be employed using [RuCl2(p-cymene)]2 as the ruthenium precursor, which is also a common starting material for such complexes. whiterose.ac.uk The reaction of [RuCl2(p-cymene)]2 with (S)-DM-BINAP, followed by the addition of sodium acetate, would be expected to yield the desired (S)-Ru(OAc)2(DM-BINAP) complex.

| Ruthenium Precursor | Ligand | Reagents | Solvent System | Typical Yield | Reference |

| [RuCl2(benzene)]2 | (R)-BINAP | NaOAc, DMF, MeOH | Toluene/Water | 71-85% | orgsyn.orgorgsyn.org |

| [RuCl2(p-cymene)]2 | dppe | NaOAc, MeOH | Toluene/Water | Not specified | whiterose.ac.uk |

This table presents data for analogous BINAP complexes, which are expected to be representative for the synthesis of the DM-BINAP analogue.

Modified and Sustainable Synthetic Procedures

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For ruthenium-phosphine complexes, mechanochemistry has emerged as a promising sustainable alternative to traditional solution-phase synthesis.

A notable example is the synthesis of [Ru(OAc)2(PPh3)2] via manual grinding of the solid reactants, [RuCl2(PPh3)3] and sodium acetate. mdpi.comdntb.gov.ua This solvent-free method is significantly faster than the conventional approach and reduces the generation of solvent waste. The yield of the desired complex is comparable to that obtained in solution. mdpi.com This mechanochemical approach could likely be adapted for the synthesis of (S)-Ru(OAc)2(DM-BINAP) by using the appropriate ruthenium precursor and the (S)-DM-BINAP ligand.

Another sustainable strategy involves the immobilization of the catalyst on a solid support, which facilitates catalyst recovery and reuse. A cellulose-based heterogeneous Ru/BINAP catalyst has been developed for asymmetric hydrogenation reactions, showcasing a move towards more sustainable catalytic systems. diva-portal.org

| Synthetic Method | Ruthenium Precursor | Ligand/Reagents | Key Advantages | Reference |

| Mechanochemical Synthesis | [RuCl2(PPh3)3] | NaOAc | Solvent-free, faster reaction time, reduced waste | mdpi.comdntb.gov.ua |

| Immobilization | Ru(BINAP)(OAc)2 | Cellulose | Catalyst recyclability | diva-portal.org |

This table highlights sustainable methods for related ruthenium-phosphine complexes.

Influence of Ruthenium Precursors on Complex Formation

The choice of the ruthenium precursor can have a significant impact on the synthesis of the final complex. Commonly used precursors for the preparation of Ru(II)-diphosphine complexes include [RuCl2(p-cymene)]2, [RuCl2(benzene)]2, and RuCl2(PPh3)3. orgsyn.orgmdpi.comacs.orgulisboa.pt

The arene ligands in [RuCl2(p-cymene)]2 and [RuCl2(benzene)]2 are labile and can be readily displaced by the diphosphine ligand, making them effective starting materials. The synthesis of RuCl2(p-cymene)(H2IMes) from [RuCl2(p-cymene)]2, for instance, highlights the utility of this precursor, although reaction conditions such as temperature and concentration need to be carefully controlled to prevent premature displacement of the p-cymene (B1678584) ligand. acs.org

RuCl2(PPh3)3 is another versatile precursor where the triphenylphosphine (B44618) ligands are substituted by the desired diphosphine ligand. mdpi.com The reaction often requires heating to facilitate the ligand exchange.

The reactivity of the precursor can influence the required reaction conditions (e.g., temperature, reaction time) and may also affect the yield and purity of the resulting complex. For industrial-scale production, the stability and ease of handling of the precursor are also important considerations. For example, the synthesis of RuCl2(binap)(dmf)n from [RuCl2(benzene)]2 in DMF at 100°C has been described as potentially challenging for large-scale production due to the high temperature. epo.org

Advanced Characterization Techniques for Catalyst Structure and Purity

The definitive identification and purity assessment of organometallic catalysts such as (S)-Ru(OAc)2(DM-BINAP) are paramount for ensuring reproducibility and understanding structure-activity relationships in catalytic processes. A suite of advanced analytical methods is employed to meticulously elucidate the catalyst's molecular structure, stereochemistry, and purity.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are fundamental tools for the structural confirmation of (S)-Ru(OAc)2(DM-BINAP) in solution and the solid state. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide invaluable insights into the molecular framework and the coordination environment of the ruthenium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for probing the structure of the complex in solution.

¹H NMR spectroscopy is used to confirm the presence and integrity of the organic ligands. It verifies the signals corresponding to the protons of the acetate (OAc) groups and the numerous aromatic and methyl protons of the (S)-DM-BINAP ligand.

³¹P NMR spectroscopy is especially crucial for chiral phosphine complexes. The coordination of the phosphorus atoms of the DM-BINAP ligand to the ruthenium center induces a significant downfield shift in the ³¹P signal compared to the free ligand. For ruthenium-bound phosphines, these signals typically appear in the range of δ 50–60 ppm. The observation of a sharp, single resonance in this region is indicative of a single, well-defined phosphorus environment and a pure complex.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For (S)-Ru(OAc)2(DM-BINAP), IR analysis is primarily used to confirm the coordination mode of the acetate ligands. The positions of the asymmetric and symmetric carboxylate stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)) are sensitive to whether the acetate ligand is coordinated in a monodentate, bidentate, or bridging fashion.

| Technique | Nucleus/Region | Expected Observations for (S)-Ru(OAc)2(DM-BINAP) | Purpose |

| NMR Spectroscopy | ¹H | Signals for acetate methyl protons and aromatic/methyl protons of the DM-BINAP ligand. | Confirms ligand presence and structural integrity. |

| ³¹P | A downfield-shifted signal, typically in the δ 50-60 ppm range. | Confirms coordination of phosphine to Ru center; assesses purity. | |

| Infrared Spectroscopy | 1700-1400 cm⁻¹ | Characteristic asymmetric and symmetric C=O stretching bands of coordinated acetate. | Confirms presence and coordination mode of acetate ligands. |

X-ray Diffraction Studies for Solid-State Structure Elucidation

The key structural information obtained from X-ray diffraction includes:

Coordination Geometry: Elucidation of the geometry around the central ruthenium(II) ion, which is typically a distorted octahedral or square planar arrangement.

Ligand Conformation: Determination of the precise chelation of the bidentate (S)-DM-BINAP and acetate ligands to the metal center.

Absolute Stereochemistry: Unambiguous confirmation of the (S)-configuration of the chiral BINAP backbone, which is essential for its function in asymmetric catalysis.

While specific crystal structure data for (S)-Ru(OAc)2(DM-BINAP) is not widely published, studies on analogous Ru(OAc)2(BINAP) complexes have been conducted, revealing the detailed coordination environment and serving as a structural benchmark for this class of catalysts. nih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of the (S)-Ru(OAc)2(DM-BINAP) complex and verify its elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are commonly employed for organometallic complexes as they can transfer the intact molecule from solution to the gas phase with minimal fragmentation.

For (S)-Ru(OAc)2(DM-BINAP), with a molecular formula of C₅₆H₅₄O₄P₂Ru, the expected monoisotopic mass is approximately 954.25 g/mol . chemspider.com Mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion ([M]⁺) or common adducts such as the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺). High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which can be used to confirm the elemental formula with a high degree of confidence.

| Analytical Data | (S)-Ru(OAc)2(DM-BINAP) |

| Molecular Formula | C₅₆H₅₄O₄P₂Ru |

| Molecular Weight | 954.04 g/mol sigmaaldrich.com |

| Expected m/z (ESI-MS) | ~954.25 ([M]⁺), ~955.26 ([M+H]⁺) |

Catalytic Applications of S Ru Oac 2 Dm Binap in Enantioselective Transformations

Asymmetric Hydrogenation of Carbonyl Compounds

(S)-Ru(OAc)2(DM-BINAP) and related ruthenium-phosphine complexes are powerful catalysts for the asymmetric hydrogenation of various carbonyl-containing molecules, leading to the formation of chiral alcohols. These transformations are fundamental in the synthesis of pharmaceuticals and other biologically active compounds. thieme-connect.com

While the standard Ru(OAc)2(BINAP) catalysts are generally unreactive towards simple ketones that lack a functional group to anchor the metal atom, the use of a modified catalytic system involving a BINAP-Ru(II) complex, a chiral diamine, and an inorganic base has proven to be highly effective for the asymmetric hydrogenation of unfunctionalized ketones like acetophenone (B1666503). thieme-connect.com In this context, the DM-BINAP ligand has been shown to significantly enhance enantioselectivity. thieme-connect.com For instance, the hydrogenation of acetophenone using a system with (S)-DM-BINAP can yield (R)-1-phenylethanol with 99% enantiomeric excess (ee). thieme-connect.com This is a notable improvement over other BINAP derivatives. thieme-connect.com

A study on a heterogeneous Ru-(S)-BINAP/γ-Al2O3 catalyst, using (1S, 2S)-1,2-diphenylethylenediamine ((1S, 2S)-DPEN) as a chiral modifier, demonstrated the complete conversion of acetophenone to (R)-phenylethanol with a 75.0% ee under optimized conditions. researchgate.net

Table 1: Asymmetric Hydrogenation of Acetophenone

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| trans-RuCl2[(S)-dm-binap][(S,S)-dpen] | (R)-1-phenylethanol | 99% | thieme-connect.com |

The enantioselective hydrogenation of functionalized ketones is a key application of BINAP-Ru(II) catalysts, with established industrial processes for producing intermediates for antibiotics and antibacterials. thieme-connect.com The (S)-Ru(OAc)2(DM-BINAP) catalyst has shown exceptional performance in the hydrogenation of various functionalized ketones, achieving high enantioselectivity. The presence of a functional group near the carbonyl can serve as a stereoselective anchor in the chiral pocket of the catalyst, facilitating high enantioselectivity. ethz.ch

For instance, the hydrogenation of various ketones with different functional groups, such as amino, hydroxyl, and ester groups, can be achieved with high efficiency using the Ru/BINAP system. ethz.ch The choice of anionic ligands on the ruthenium complex can influence the catalytic activity, with chloride ligands often providing higher activity for the reduction of functionalized ketones compared to carboxylate ligands. ethz.ch

The asymmetric hydrogenation of β-keto esters is a well-established method for synthesizing chiral β-hydroxy esters. okayama-u.ac.jpharvard.edu The Ru-BINAP system is a pioneering catalyst for the hydrogenation of α-substituted β-keto esters, which are important intermediates in the synthesis of carbapenem (B1253116) antibiotics. okayama-u.ac.jp

Research has shown that in the asymmetric hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate, the DM-BINAP ligand is superior to the standard BINAP ligand, yielding the corresponding syn-alcohol with 91% diastereomeric excess (de) and 98% ee. thieme-connect.com This method has been successfully implemented in the industrial production of a key intermediate for carbapenems. thieme-connect.com The reduction of methyl 2,2-dimethyl-3-oxobutanoate also proceeds with high yield and enantioselectivity, indicating the reaction proceeds through the keto form of the substrate. harvard.edu

Table 2: Asymmetric Hydrogenation of Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate

| Ligand | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (S)-DM-BINAP | 91% | 98% | thieme-connect.com |

The desymmetrization of prochiral diketones through enantioselective reduction is a valuable strategy in organic synthesis. ua.es While specific examples detailing the use of (S)-Ru(OAc)2(DM-BINAP) for the chemo- and enantioselective reduction of diketones are not prevalent in the provided search results, the general applicability of Ru-BINAP systems to carbonyl reductions suggests its potential in this area. The selective reduction of one carbonyl group in a diketone to afford a chiral keto-alcohol is a challenging transformation that requires a highly selective catalyst.

Asymmetric Hydrogenation of α-Substituted β-Keto Esters

Asymmetric Hydrogenation of Olefinic Substrates

Ruthenium(II) complexes with BINAP and its derivatives are also effective catalysts for the asymmetric hydrogenation of various olefinic substrates. thieme-connect.com

The Ru-BINAP system is known to promote the asymmetric hydrogenation of various functionalized olefins. okayama-u.ac.jp While H8-BINAP ligands often show excellent enantioselectivities for the hydrogenation of α,β-unsaturated carboxylic acids and allylic alcohols, DM-BINAP has also been utilized in this context. thieme-connect.com The Ru(II)/BINAP-catalyzed asymmetric hydrogenation has a broad substrate scope that includes allyl and homoallyl alcohols, as well as α,β- and β,γ-unsaturated carboxylic acids. ethz.ch For instance, the hydrogenation of tiglic acid using a Ru(OAc)2(BINAP) catalyst can proceed with high enantioselectivity.

Enantioselective Saturation of Unsaturated Carboxylic Acids

The asymmetric hydrogenation of unsaturated carboxylic acids is a cornerstone application of ruthenium-BINAP type catalysts, providing a direct route to valuable chiral carboxylic acids, which are important building blocks for pharmaceuticals and fine chemicals. The (S)-Ru(OAc)2(DM-BINAP) catalyst and its analogues have demonstrated significant efficacy in this area. The bulky 3,5-dimethylphenyl (xylyl) groups on the DM-BINAP ligand can enhance steric and electronic control during the catalytic cycle, often leading to improved enantioselectivity compared to the parent BINAP ligand.

Research has shown that the hydrogenation of tiglic acid, when catalyzed by (S)-Ru(OAc)2(DM-BINAP), proceeds with high yield and good enantioselectivity. Furthermore, related complexes like Ru(OAc)2(H8-BINAP) have been used to produce (S)-ibuprofen from the corresponding unsaturated precursor with up to 97% enantiomeric excess (ee), highlighting the power of this catalyst class for synthesizing non-steroidal anti-inflammatory drugs. researchgate.net The hydrogenation of various α,β-unsaturated carboxylic acids using these systems typically results in high yields (89–96%) and excellent enantioselectivities (90–99% ee).

| Substrate | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Tiglic Acid | (S)-Ru(OAc)2(DM-BINAP) | 5 MPa H₂, KOH, i-PrOH | 88 | 85 |

| α,β-Unsaturated Carboxylic Acids | (S)-Ru(OAc)2(DM-BINAP) | 50 atm H₂, 50°C, 2-Propanol | 89-96 | 90-99 |

| 2-Methylcinnamic Acid | Ru(OAc)2(H8-BINAP) | N/A | High | 89 |

Asymmetric Hydrogenation of α,β- and β,γ-Unsaturated Carboxylic Acids

The utility of Ru(OAc)2(BINAP) complexes extends to the asymmetric hydrogenation of both α,β- and β,γ-unsaturated carboxylic acids. researchgate.net This capability is crucial for the synthesis of a broad range of chiral molecules, including precursors for antibiotics like 1β-methylcarbapenems and various methylated lactones. researchgate.net The choice of ligand (e.g., BINAP, DM-BINAP, H8-BINAP) can be critical, as the substitution pattern on the phosphine (B1218219) ligand influences the catalyst's activity and the enantioselectivity of the transformation. thieme-connect.com

For instance, studies comparing different BINAP-type ligands have found that H8-BINAP-Ru(II) complexes can be more effective than BINAP-Ru(II) for the hydrogenation of certain α,β- and β,γ-unsaturated carboxylic acids. thieme-connect.com The hydrogenation of β,β-disubstituted unsaturated carboxylic acids has been achieved with excellent enantioselectivities, reaching up to 99.3% ee, providing access to key pharmaceutical intermediates. researchgate.net

Other Asymmetric Catalytic Reactions Facilitated by (S)-Ru(OAc)2(DM-BINAP)

While renowned for hydrogenating unsaturated acids, the catalytic activity of Ru-BINAP systems encompasses other important asymmetric transformations.

Direct Asymmetric Reductive Amination

Direct asymmetric reductive amination (DARA) of ketones is a highly efficient, atom-economical method for producing chiral primary amines, which are ubiquitous in bioactive molecules. acs.org Research has demonstrated that the closely related catalyst, Ru(OAc)2{(S)-binap} , is exceptionally effective for the DARA of various ketone substrates. acs.orgresearchgate.net

In a notable study, a range of 2-acetyl-6-substituted pyridines were converted to their corresponding chiral primary amines with excellent enantioselectivities (94.6% to >99.9% ee) and high conversion rates. acs.orgokayama-u.ac.jp The reaction typically employs ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and is conducted under relatively mild hydrogen pressure (0.8 MPa), making it suitable for industrial applications. acs.org This methodology provides a direct and attractive route for synthesizing valuable chiral amines from readily available ketones. acs.orgresearchgate.net

| Ketone Substrate | Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (ee %) |

| 2-Acetyl-6-methoxypyridine | Ru(OAc)2{(S)-binap} | 0.8 MPa H₂, NH₄(OCOCF₃), THF, 90°C, 17h | >99 | 98.4 |

| 2-Acetyl-6-methylpyridine | Ru(OAc)2{(S)-binap} | 0.8 MPa H₂, NH₄(OCOCF₃), THF, 90°C, 17h | >99 | 98.2 |

| 2-Acetyl-6-fluoropyridine | Ru(OAc)2{(S)-binap} | 0.8 MPa H₂, NH₄(OCOCF₃), THF, 90°C, 17h | >99 | 98.5 |

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. However, this class of reactions is predominantly catalyzed by transition metals such as palladium and nickel. acs.org Ruthenium complexes, particularly those like (S)-Ru(OAc)2(DM-BINAP), are primarily valued for their exceptional performance in hydrogenation and related reduction reactions.

The distinct reactivity profiles of different transition metals mean that while a catalyst like Pd(OAc)2/(R)-DM-BINAP is tailored for C-C bond-forming reactions like the Heck reaction, Ru(OAc)2(DM-BINAP) is specialized for hydrogenation. Therefore, (S)-Ru(OAc)2(DM-BINAP) is not typically employed as a catalyst for asymmetric cross-coupling reactions.

Optimization of Reaction Parameters and Conditions

Achieving optimal performance in catalysis with (S)-Ru(OAc)2(DM-BINAP) requires careful optimization of reaction parameters, with the solvent system playing a particularly critical role.

Solvent System Effects on Reactivity and Selectivity

For the DARA of ketones using Ru(OAc)2{(S)-binap}, a solvent screen identified tetrahydrofuran (B95107) (THF) as the optimal choice, providing superior conversion and selectivity compared to various alcohols like methanol (B129727), ethanol, and 2-propanol. acs.org In the hydrogenation of carboxylic acids, polar protic solvents are often favored. Methanol is a commonly used solvent, sometimes in combination with water (e.g., 10:1 MeOH/H₂O), to enhance substrate solubility and catalyst performance. thieme-connect.com Other successful systems have employed toluene, often in combination with co-solvents like dioxane (e.g., 1:3.5 v/v dioxane/toluene), or mixtures such as ethanol-dichloromethane. nih.govorgsyn.orgresearchgate.net This variability underscores the necessity of empirical screening to identify the ideal solvent system for a specific substrate and transformation.

Impact of Hydrogen Pressure and Temperature Profiles

The efficiency and selectivity of hydrogenations catalyzed by (S)-Ru(OAc)2(DM-BINAP) and related systems are significantly influenced by reaction parameters such as hydrogen pressure and temperature. While milder reaction conditions are often desirable to minimize side reactions and energy consumption, optimal conditions are substrate-dependent. chemimpex.com

Research has shown that elevated pressures can be necessary to achieve complete conversion for certain substrates. For instance, in the asymmetric hydrogenation of ketones, increasing hydrogen pressure has been observed to enhance enantioselectivity. scholaris.ca In specific applications involving related BINAP-Ru catalysts, hydrogen pressures are often set at significant levels to ensure efficient reaction kinetics. For example, the hydrogenation of 2-methoxybenzophenone (B1295077) using a Ru-diamine system was conducted at a hydrogen pressure of 50 atm and a temperature of 50 °C. thieme-connect.com Similarly, studies on other manganese-based hydrogenation catalysts have shown that while they may require higher pressures and temperatures compared to some iron counterparts, they still operate under relatively moderate conditions. scholaris.ca The general trend indicates that while the catalyst can operate under mild conditions, tuning the pressure and temperature is a key strategy for optimizing reaction outcomes. For instance, the hydrogenation of tiglic acid using a similar catalyst, (S)-Ru(OAc)₂(H₈-BINAP), proceeds smoothly under mild conditions of 30°C. thieme-connect.com

Table 1: Representative Reaction Conditions for Ru-BINAP Catalyzed Hydrogenations

| Substrate | Catalyst System | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Methoxybenzophenone | Ru₂Cl₄[(S)-binap]₂·NEt₃–(S,S)-DPEN | 50 | 50 | 72% | thieme-connect.com |

Catalyst Loading and Substrate-to-Catalyst Ratio (S/C) Optimization

A crucial aspect of developing efficient and economically viable catalytic processes is the optimization of catalyst loading, often expressed as the substrate-to-catalyst ratio (S/C). High S/C ratios are indicative of a highly active and productive catalyst. The Ru-BINAP family of catalysts is renowned for its high efficiency, allowing for very low catalyst loadings in many applications. okayama-u.ac.jp

For the DM-BINAP variant, its superiority in terms of catalytic activity has been demonstrated. In the asymmetric hydrogenation of unfunctionalized ketones, catalyst systems incorporating DM-BINAP have achieved exceptionally high S/C ratios. For example, the hydrogenation of acetophenone using a trans-RuCl2[(S)-dm-binap][(S)-daipen] system proceeded with an S/C ratio of 100,000, yielding the product in near-quantitative yield and 99% enantiomeric excess (ee). thieme-connect.com Even more impressively, a related system, trans-RuCl2[(S)-tol-binap][(S,S)-dpen], has been reported to function with an S/C ratio as high as 2,400,000. thieme-connect.com This highlights the remarkable activity of these catalysts, which translates to lower costs and reduced catalyst waste in industrial applications. In contrast, other systems might require higher catalyst loadings, such as 0.5 mol% for the hydrogenation of tiglic acid with (S)-Ru(OAc)₂(H₈-BINAP), which is still considered highly efficient. thieme-connect.com

Table 2: Substrate-to-Catalyst (S/C) Ratios in Asymmetric Hydrogenations

| Catalyst System | Substrate | S/C Ratio | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| trans-RuCl₂[(S)-dm-binap][(S)-daipen] | Acetophenone | 100,000 | 99% | thieme-connect.com |

| trans-RuCl₂[(S)-dm-binap][(S,S)-dpen] | Acetophenone | 2,000 | 99% | thieme-connect.com |

| trans-RuCl₂[(S)-tol-binap][(S,S)-dpen] | Acetophenone | 2,400,000 | 80% | thieme-connect.com |

Role of Chiral Diamine Co-catalysts and Other Additives (e.g., Bases, Ammonium Salts)

The catalytic performance of Ru-BINAP complexes is often dramatically enhanced by the presence of co-catalysts and additives. A breakthrough in the field was the development of catalyst systems combining a BINAP-Ru(II) complex with a chiral diamine and an inorganic base. thieme-connect.com This ternary system proved to be exceptionally efficient for the asymmetric hydrogenation of a wide range of ketones. thieme-connect.com

Chiral diamines such as 1,2-diphenylethylenediamine (DPEN) and 1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine (DAIPEN) play a cooperative role with the chiral phosphine ligand. thieme-connect.comacs.org This "ligand cooperation" creates a highly organized and effective chiral environment around the metal center, leading to superior enantioselectivity. acs.org The combination of (S)-DM-BINAP with diamines like (S,S)-DPEN or (S)-DAIPEN has been shown to be particularly effective, expanding the scope of substrates that can be hydrogenated with high enantioselectivity. thieme-connect.com

Bases are another critical component of these advanced catalytic systems. Strong bases like potassium tert-butoxide (t-BuOK), sodium tert-butoxide (NaOt-Bu), or potassium hydroxide (B78521) (KOH) are often required to activate the catalyst precursor and facilitate the catalytic cycle. thieme-connect.comacs.orgshu.edu For instance, the highly efficient hydrogenation of acetophenone with the trans-RuCl2[(S)-dm-binap][(S,S)-dpen] catalyst is performed in the presence of t-BuOK. thieme-connect.com Similarly, the combination of RuCl₂(S)-binapn, (R,R)-DPEN, and KOH is effective for the hydrogenation of cyclic ketones. thieme-connect.com In some cases, ammonium salts like ammonium trifluoroacetate have been used as a nitrogen source in reductive amination reactions catalyzed by Ru(OAc)₂{(S)-binap}. okayama-u.ac.jp The precise role of these additives is complex, involving the formation of the active catalytic species and participation in the hydrogen transfer steps.

Table 3: Components of Advanced Ru-BINAP Catalytic Systems

| Catalyst | Co-catalyst / Additive | Function | Example Application | Reference |

|---|---|---|---|---|

| trans-RuCl₂[(S)-dm-binap] | (S,S)-DPEN (chiral diamine) | Enhances enantioselectivity | Hydrogenation of acetophenone | thieme-connect.com |

| trans-RuCl₂[(S)-dm-binap] | t-BuOK (base) | Catalyst activation | Hydrogenation of acetophenone | thieme-connect.com |

| RuCl₂(S)-binapn | (R,R)-DPEN, KOH | Enhances selectivity, activation | Hydrogenation of cyclic ketones | thieme-connect.com |

Mechanistic Insights and Stereochemical Control in S Ru Oac 2 Dm Binap Catalysis

Elucidation of the Catalytic Cycle

The catalytic cycle of (S)-Ru(OAc)₂(DM-BINAP) in hydrogenation involves a series of coordinated steps, including the activation of hydrogen, substrate binding, and product release. Understanding these fundamental steps is crucial for optimizing reaction conditions and expanding the substrate scope.

A central feature of the hydrogenation mechanism catalyzed by Ru-BINAP complexes is the formation of a ruthenium hydride species. The catalytic cycle is initiated by the activation of molecular hydrogen (H₂) at the ruthenium center. This process involves the heterolytic cleavage of the H-H bond, facilitated by the catalyst architecture. The acetate (B1210297) ligands play a direct role in this step, acting as proton shuttles to enable H₂ heterolysis and the subsequent formation of a ruthenium hydride intermediate.

While various Ru-BINAP systems have been studied, a common theme is the generation of a catalytically active monohydride or dihydride species. researchgate.net For the hydrogenation of ketones catalyzed by related Ru(II)-diamine complexes, a metal-ligand bifunctional mechanism has been proposed. researchgate.net This mechanism involves a chiral RuH₂(diphosphine)(diamine) intermediate, where a hydride on the ruthenium and a proton from the diamine ligand are transferred simultaneously to the carbonyl group via a six-membered pericyclic transition state. researchgate.net Although (S)-Ru(OAc)₂(DM-BINAP) lacks a diamine ligand, the principle of hydride transfer from a ruthenium hydride intermediate remains a core aspect of its catalytic action.

The acetate (OAc) ligands in (S)-Ru(OAc)₂(DM-BINAP) are not mere spectators in the catalytic cycle; they are actively involved in several key processes. As mentioned, they facilitate the formation of the crucial ruthenium hydride intermediate by acting as proton shuttles. Furthermore, the acetate groups are labile ligands that can be exchanged or displaced. In related ruthenium carboxylate complexes, the exchange between coordinated acetate ligands can be rapid on the NMR timescale. ethz.ch

During catalysis, a substrate with a carboxylic acid group may displace the acetate ligands to coordinate with the ruthenium center. researchgate.net This coordination of the substrate to the ruthenium is a critical step that positions it for the subsequent hydrogenation. The lability of the acetate ligands, therefore, allows for the necessary substrate binding and progression of the catalytic cycle.

Identifying the rate-determining step in the catalytic cycle is essential for understanding and optimizing the reaction kinetics. For hydrogenations catalyzed by related ruthenium complexes, the heterolytic cleavage of dihydrogen to form the hydride intermediate is often considered the turnover-limiting step. acs.org

However, the rate-determining step can be influenced by the specific substrate and reaction conditions. Kinetic studies on the hydrogenation of geraniol (B1671447) using Ru(OAc)₂(BINAP) catalysts showed that the reaction rate and enantioselectivity increased with hydrogen pressure. rsc.org In other mechanistic analyses of related Ru(II) complexes, it has been suggested that the alcohol solvent can be involved in the transition state of the rate-determining step, indicating that its concentration and size can affect the reaction kinetics. ethz.ch

Table 1: Influence of Hydrogen Pressure on Geraniol Hydrogenation with a Ru-BINAP Catalyst This table is based on findings for a related Ru-BINAP system and illustrates general principles.

| Hydrogen Pressure (bar) | Relative Reaction Rate | Enantiomeric Excess (ee %) |

| 5 | Baseline | Lower |

| 40 | Increased | Higher |

| Data adapted from studies on Ru-BINAP catalysts, demonstrating that pressure can positively influence both rate and enantioselectivity. rsc.org |

Role of Acetate Ligand Coordination and Exchange

Models for Enantioselectivity and Diastereoselectivity

The defining characteristic of (S)-Ru(OAc)₂(DM-BINAP) is its ability to induce high levels of stereoselectivity, producing one enantiomer or diastereomer of a product in significant excess. This control originates from the unique three-dimensional environment created by the chiral ligand.

The high enantioselectivity achieved by (S)-Ru(OAc)₂(DM-BINAP) is a direct result of effective chiral recognition between the catalyst and the substrate. The (S)-configured DM-BINAP ligand creates a sterically and electronically asymmetric environment around the ruthenium atom. This chiral architecture forces the prochiral substrate to bind in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer.

The bulky 3,5-dimethylphenyl (xylyl) groups of the DM-BINAP ligand, compared to the phenyl groups of the parent BINAP ligand, create a more defined and sterically demanding "chiral pocket". This enhanced steric control allows for a more precise discrimination between competing diastereomeric transition states. For ketone hydrogenations, models propose a six-membered pericyclic transition state where the hydride transfer occurs. researchgate.net The reaction takes place in the outer coordination sphere of the ruthenium complex, meaning direct interaction between the substrate's carbonyl group and the metal is not required. researchgate.net The specific geometry of this transition state, dictated by the catalyst's chiral environment, determines the stereochemical outcome of the hydrogenation.

Table 2: Comparative Enantioselectivity in the Hydrogenation of 2-Methoxybenzophenone (B1295077) This table illustrates the superior performance of the DM-BINAP ligand in certain applications due to enhanced steric and electronic control.

| Catalyst System | Ligand | Enantiomeric Excess (ee %) |

| Ru₂Cl₄[(S)-binap]₂·NEt₃ / (S,S)-DPEN | (S)-BINAP | 25.7% |

| Ru₂Cl₄[(S)-dm-binap]₂·NEt₃ | (S)-DM-BINAP | 72.8% |

| {RuI(p-cymene)[(S)-dm-binap]}I / (S,S)-DPEN | (S)-DM-BINAP | 89.0% |

| trans-RuCl₂[(S)-dm-binap][(S)-daipen] / KOC(CH₃)₃ | (S)-DM-BINAP | 99.0% |

| Data adapted from a study by Noyori and co-workers, highlighting the significant improvement in enantioselectivity when using the DM-BINAP ligand. thieme-connect.com |

The stereochemical outcome of the reaction is fundamentally governed by the conformation of the DM-BINAP ligand. BINAP-type ligands possess axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone. sioc-journal.cnmdpi.com This atropisomerism results in a stable, C₂-symmetric, chiral scaffold. sioc-journal.cn

The conformation of the seven-membered chelate ring formed upon coordination of the diphosphine to the ruthenium center, along with the orientation of the bulky xylyl groups, defines the precise topology of the catalytic site. This steric arrangement is critical for discriminating between the two faces of a prochiral substrate. The enhanced performance of DM-BINAP over BINAP in many reactions is attributed to this steric modulation from the 3,5-xylyl groups, which allows for better discrimination between competing transition states. Studies involving systems with multiple chiral elements have demonstrated the concept of "matched" and "mismatched" pairs, where the choice of ligand enantiomer can either reinforce or oppose the stereochemical preference of a chiral substrate, often showing that the ligand's influence is dominant in controlling the final stereochemical ratio. worktribe.comkyushu-u.ac.jp

Cooperative Effects of Ligand and Chiral Additives on Stereocontrol

The stereochemical outcome of reactions catalyzed by (S)-Ru(OAc)2(DM-BINAP) is not solely dictated by the inherent chirality of the DM-BINAP ligand. Instead, it is the result of a complex interplay between the ligand, the metal center, the substrates, and any additives present in the reaction medium. This cooperativity is fundamental to achieving high levels of stereocontrol.

A primary cooperative interaction occurs between the DM-BINAP ligand and the acetate (OAc) groups. In the asymmetric hydrogenation of substrates bearing a carboxylic acid function, for instance, the substrate's carboxyl group is proposed to coordinate to the ruthenium center by displacing one of the acetate ligands. This brings the substrate into the chiral environment created by the (S)-DM-BINAP ligand, where the steric and electronic properties of the ligand guide the stereoselective hydride transfer.

The concept of enhancing stereocontrol through the use of multiple chiral components has been explored in ruthenium catalysis. While not always involving the specific (S)-Ru(OAc)2(DM-BINAP) complex, these studies illustrate the principle of synergistic chirality. For example, catalyst systems have been designed that incorporate two different chiral ligands on the ruthenium center, such as a chiral N-heterocyclic carbene (NHC) and a chiral diamine. nih.gov This "ligand cooperation" strategy creates a highly defined and tunable chiral pocket around the metal, often leading to superior enantioselectivity compared to catalysts with only a single chiral ligand. nih.gov When two chiral entities are combined, such as a chiral BINAP ligand on palladium and a chiral NHC, a significant "match-mismatch" phenomenon can be observed, where the choice of enantiomers for each component drastically affects yield and stereoselectivity. This highlights the intricate communication between chiral elements in a catalytic system.

Furthermore, achiral additives can exhibit a profound synergistic effect when used with chiral ruthenium complexes. In the asymmetric hydrogenation of ketones, the addition of a simple base like potassium hydroxide (B78521) (KOH) alongside a chiral Ru/diamine complex can significantly accelerate the reaction rate and enhance enantioselectivity. researchgate.net This effect is attributed to the formation of specific active species in the catalytic cycle. This principle demonstrates that even achiral components can cooperate with the chiral ligand to amplify stereochemical control.

A clear example of an additive inducing chirality is seen in systems where a chiral modifier is used with an achiral metal complex. The use of a chiral diamine sulfonate ((1S,2S)-DPENDS) as a modifier for an achiral ruthenium phosphine (B1218219) complex induces significant enantioselectivity in the hydrogenation of acetophenone (B1666503). researchgate.net This underscores the potential for a secondary chiral molecule to work in concert with the primary catalytic complex to govern the stereochemical pathway.

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic starting material into a single, enantiomerically pure product in 100% yield. This is achieved by combining a rapid, in-situ racemization of the substrate with a highly enantioselective kinetic resolution. The (S)-Ru(OAc)2(DM-BINAP) catalyst and its BINAP analogues are exceptionally effective in promoting the asymmetric hydrogenation step within a DKR framework, particularly for α-substituted β-keto esters and other racemic ketones. harvard.eduresearchgate.net

The fundamental principle of a DKR process is that the chiral catalyst hydrogenates one enantiomer of the substrate much more rapidly than the other (e.g., kS >> kR). harvard.edu Simultaneously, the substrate enantiomers must be able to interconvert (racemize) at a rate faster than or comparable to the slower hydrogenation reaction. This continuous racemization ensures that the less reactive enantiomer is constantly converted into the more reactive one, which is then consumed by the catalyst, funneling the entire racemic mixture into a single chiral product. harvard.eduprinceton.edu

Ru-BINAP catalyzed DKR has been successfully applied to the synthesis of crucial pharmaceutical intermediates. For example, the asymmetric hydrogenation of racemic α-acetamido-β-keto esters provides access to optically pure syn-α-amino-β-hydroxy esters, which are core structures in antibiotics like carbapenems and components of vancomycin. researchgate.netprinceton.edu In a landmark study, the hydrogenation of a racemic 2-acetamido-β-keto ester using a Ru-BINAP catalyst yielded the corresponding syn-threonine derivative with 98% enantiomeric excess (ee) and a syn:anti diastereomeric ratio of 99:1. researchgate.net

The efficiency of these DKR processes is often influenced by the choice of solvent and additives. Research has shown that dichloromethane (B109758) is often a superior solvent to methanol (B129727) for these transformations, as it can lead to higher diastereoselectivity. researchgate.net The general applicability of this method allows for the synthesis of a variety of chiral products with high levels of both diastereo- and enantioselectivity.

The table below presents research findings on the dynamic kinetic resolution of various racemic β-keto lactams via asymmetric reductive amination, a process where Ru-BINAP systems are highly effective.

| Substrate (Racemic β-Keto Lactam) | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r., syn:anti) |

| N-Alkyl β-keto γ-lactam | [Ru(OAc)₂(BINAP-type ligand)] + NH₄OAc | syn-Primary β-amino γ-lactam | 67-98 | 94-99 | >20:1 |

| N-Aryl β-keto γ-lactam | [Ru(OAc)₂(BINAP-type ligand)] + NH₄OAc | syn-Primary β-amino γ-lactam | High | High | >20:1 |

| N-Alkyl β-keto δ-lactam | [Ru(OAc)₂(BINAP-type ligand)] + NH₄OAc | syn-Primary β-amino δ-lactam | High | High | >20:1 |

This table is representative of findings where Ru-BINAP catalyzed DKR affords excellent yields and selectivities.

The success of (S)-Ru(OAc)2(DM-BINAP) and related catalysts in DKR highlights their utility in atom-economical asymmetric synthesis, transforming entire racemic mixtures into valuable, single-isomer products.

Ligand Effects and Structure Activity Relationships of Dm Binap Derivatives

Rational Design of Modified DM-BINAP Ligands

The development of DM-BINAP, or (S)-(-)-2,2'-bis(di(3,5-xylyl)phosphino)-1,1'-binaphthyl, is a prime example of rational ligand design, evolving from the highly successful parent ligand, BINAP. The primary modification in DM-BINAP involves the introduction of two methyl groups on each of the four phenyl rings attached to the phosphorus atoms, specifically at the 3 and 5 positions.

This modification was a deliberate strategy to enhance the steric bulk of the ligand compared to the unsubstituted phenyl groups of BINAP. The larger steric profile of the 3,5-xylyl groups provides more effective shielding of the metal center, which can lead to improved enantioselectivity in catalytic reactions by creating a more defined and constrained chiral pocket for the substrate to bind. thieme-connect.com The design principles for such modifications often focus on tuning the steric and electronic parameters of the ligand to optimize its interaction with both the metal center and the incoming substrate, thereby enhancing catalytic activity and selectivity. acs.orgchemrxiv.org

Comparative Studies with Other BINAP Analogues (e.g., BINAP, H8-BINAP, SEGPHOS)

The performance of DM-BINAP is best understood through direct comparison with other members of the BINAP family and related biaryl diphosphine ligands under similar catalytic conditions.

The structural differences between DM-BINAP and its analogues give rise to distinct steric and electronic properties that directly influence their catalytic behavior.

Steric Effects : The most significant feature of DM-BINAP is its increased steric bulk due to the 3,5-dimethylphenyl (xylyl) substituents. This enhanced steric hindrance is often credited with improving enantioselectivity by 15–20% in certain reactions compared to BINAP. Density Functional Theory (DFT) calculations on related rhodium complexes have shown that the aryl-P-aryl angle in DM-BINAP is larger than in BINAP (107.7° vs. 106.9° in one calculated transition state), which can position the aryl groups further from the substrate and minimize steric repulsion. acs.org In contrast, H8-BINAP, where the naphthalene (B1677914) rings are partially hydrogenated, has a different steric profile that can be advantageous for specific substrates like α,β-unsaturated carboxylic acids. thieme-connect.com SEGPHOS is noted for having a narrower dihedral angle than BINAP, which alters the geometry of the chiral environment around the metal and can enhance enantioselectivity.

The superiority of a given ligand is often substrate-dependent. Comparative studies have demonstrated the varying effectiveness of DM-BINAP and its analogues across different classes of chemical transformations.

In the diastereoselective hydrogenation of certain functionalized ketones, DM-BINAP has proven to be superior to BINAP. For example, in the hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate, the DM-BINAP-based catalyst yielded the product with 91% diastereomeric excess (de) and 98% ee, whereas the BINAP catalyst gave 84% de and 97% ee. thieme-connect.com Similarly, in the asymmetric fluorination of oxindoles, (S)-DM-BINAP improved the ee to 95% from the 80% achieved with (S)-BINAP.

However, in the Rh(I)-catalyzed Pauson–Khand reaction of a specific enyne, the (R)-BINAP ligand surprisingly produced a higher enantioselectivity (89% ee) compared to the (R)-DM-BINAP ligand (40% ee), illustrating that the increased steric bulk and electron-donating nature of DM-BINAP can be detrimental in certain catalytic systems. acs.orgnih.gov

The following table summarizes the performance of these ligands in various reactions.

| Ligand | Catalyst System | Substrate Class | Substrate Example | Result (ee% or de%/ee%) | Yield/Conv. | Source(s) |

| (S)-DM-BINAP | Ru(OAc)₂ | Asymmetric Fluorination | Oxindole | 95% ee | - | |

| (S)-BINAP | Ru(OAc)₂ | Asymmetric Fluorination | Oxindole | 80% ee | - | |

| (S)-DM-BINAP | Ru(II) | Diastereoselective Hydrogenation | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | 91% de, 98% ee | - | thieme-connect.com |

| (S)-BINAP | Ru(II) | Diastereoselective Hydrogenation | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | 84% de, 97% ee | - | thieme-connect.com |

| (R)-DM-BINAP | Rh(I) | Pauson-Khand Reaction | Enyne 6a | 40% ee | - | acs.orgnih.gov |

| (R)-BINAP | Rh(I) | Pauson-Khand Reaction | Enyne 6a | 89% ee | - | acs.orgnih.gov |

| Ru-xylBINAP | Ru(II) | Ketone Hydrogenation | Amino ketone | 99.8% ee | - | |

| Ru-BINAP | Ru(II) | Ketone Hydrogenation | β-keto ester | 98% ee | - | |

| Ru-SEGPHOS | Ru(II) | Ketone Hydrogenation | β-keto ester | 89% ee | - | |

| DM-BINAP | Ru(II) | Ketone Hydrogenation | Acetophenone (B1666503) | 80% ee | - | |

| H₈-BINAP | Ru(II) | Ketone Hydrogenation | Acetophenone | 70% ee | - |

Note: xylBINAP is another name for DM-BINAP.

Turnover Number (TON) represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated, while Turnover Frequency (TOF) is the rate of this conversion (TON per unit time). sci-hub.senih.gov These metrics are crucial for evaluating catalyst efficiency, especially for industrial applications.

High-efficiency catalytic systems are a hallmark of BINAP-type ligands. In the asymmetric hydrogenation of unfunctionalized ketones, catalyst systems combining a Ru(II) precursor, a BINAP-type ligand, a chiral diamine, and a base have achieved exceptionally high TONs. thieme-connect.comcore.ac.uk For instance, the hydrogenation of acetophenone using a trans-RuCl₂[(S)-tol-binap][(S,S)-dpen] and t-BuOK system proceeded with a substrate-to-catalyst ratio (S/C) of up to 2,400,000, demonstrating a massive TON. thieme-connect.com While this specific value was for Tol-BINAP (a related derivative), studies note that using DM-BINAP in these systems not only increases enantioselectivity but also broadens the scope of applicable substrates, suggesting that catalysts incorporating DM-BINAP are also capable of achieving very high TONs. thieme-connect.com The high efficiency of these systems makes them environmentally benign and suitable for large-scale industrial synthesis. core.ac.uk

Performance Comparison Across Various Substrate Classes

Development of Chiral Catalytic Systems Incorporating DM-BINAP

The utility of the DM-BINAP ligand extends beyond the (S)-Ru(OAc)₂ complex. It has been incorporated into a variety of chiral catalytic systems to perform diverse chemical transformations.

One of the most significant developments is the combination of Ru(II), DM-BINAP (or other BINAP analogues), a chiral diamine ligand like 1,2-diphenylethylenediamine (DPEN), and a base (e.g., KOtBu). thieme-connect.com This multi-component system is highly effective for the asymmetric hydrogenation of simple, unfunctionalized ketones, a reaction where earlier BINAP-Ru(II) catalysts struggled. thieme-connect.com In this system, the use of DM-BINAP as the chiral phosphine (B1218219) ligand was found to increase enantioselectivity and expand the range of ketones that could be successfully hydrogenated. thieme-connect.com

Furthermore, DM-BINAP has been successfully employed with other transition metals, such as rhodium. A Rh/DM-BINAP catalyst was used for the arylation of aryl(alkyl)alkynes, where it directed the reaction to proceed with high β-regioselectivity (>98:2). nih.gov Remarkably, switching the ligand from DM-BINAP to a chiral diene ligand completely reversed the regioselectivity of the same reaction, underscoring the powerful role of the ligand in controlling reaction outcomes. nih.gov

Computational and Theoretical Investigations of S Ru Oac 2 Dm Binap Catalysis

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations are pivotal in mapping the potential energy surfaces of catalytic reactions, allowing for the elucidation of the most plausible reaction mechanisms. For ruthenium-based catalysts, DFT has been successfully employed to investigate the pathways of various transformations, including asymmetric hydrogenation and hydroamidation. umich.edursc.org These calculations can model the entire catalytic cycle, identifying the sequence of elementary steps such as oxidative addition, substrate coordination, insertion, and reductive elimination. rsc.org

In studies of related ruthenium catalyst systems, DFT has revealed that multiple reaction pathways can be energetically accessible. For instance, investigations into a ruthenium-phenyloxazoline (Ru-Pheox) catalyzed cyclopropanation showed that side reactions, such as dimerization and migratory insertion of the carbene into the ligand, could have energy barriers similar to the desired cyclopropanation pathway. nih.gov This highlights the complexity of these catalytic systems and the power of DFT to uncover previously unrecognized, competing reactions.

The electronic properties of the substrate can significantly influence the reaction pathway by altering binding modes. DFT calculations are instrumental in mapping these changes and the corresponding transition-state energies, providing a predictive framework for substrate scope. For the hydrogenation of CO2 to methanol (B129727) catalyzed by a Ru-MACHO-BH4 complex, DFT combined with automated reaction path finding tools was used to trace the reaction from the initial coordination of reactants to the formation of key intermediates. umich.edu

Modeling of Key Intermediates and Transition States

In the study of a Ru(II)-NHC-diamine catalyst, for example, researchers were able to isolate and characterize a dehydrochlorinated amido complex and a subsequent metal hydride species, confirming the initial steps of catalyst activation. acs.org DFT calculations supported these findings and helped to construct a complete catalytic cycle. acs.org

However, the computational modeling of these species is not without challenges. Accurate simulation of the reactants and products is critical, and failure to do so can lead to difficulties in locating the correct transition states. semanticscholar.org To overcome this, researchers may employ constrained geometry optimization techniques. In one approach, the distance between two reacting atoms (e.g., a ruthenium-bound hydride and a carbonyl carbon) is systematically varied, and the energy is minimized at each step. semanticscholar.org This method helps to trace the reaction coordinate and identify the structures of relevant intermediates and transition states. semanticscholar.org

The following table presents data from a DFT study on a related ruthenium-catalyzed hydroamidation, illustrating how computational modeling can quantify the energy profiles of intermediates and transition states.

| Species | Description | Relative Free Energy (kcal/mol) |

| Int-1 | Initial catalyst-substrate complex | 0.0 |

| TS-1 | Transition state for oxidative addition | +15.2 |

| Int-2 | Oxidative addition product | -5.6 |

| TS-2 | Transition state for alkyne insertion | +12.8 |

| Int-3 | Vinylidene intermediate | -10.1 |

| TS-3 (Z-product) | Transition state for nucleophilic transfer | +20.5 |

| TS-3 (E-product) | Transition state for nucleophilic transfer | +27.5 |

| Data derived from a representative DFT study on a related Ru-catalyzed reaction. rsc.org The values are illustrative of the energy changes along a reaction pathway. |

Prediction and Rationalization of Enantiomeric Excess

One of the primary goals of computational studies on asymmetric catalysts like (S)-Ru(OAc)2(DM-BINAP) is to predict and rationalize the observed enantiomeric excess (ee). The chiral environment created by the (S)-DM-BINAP ligand is understood to be the source of enantioselectivity, as it forces the substrate to bind in a specific orientation, making the attack on one prochiral face more favorable than the other.

DFT calculations can quantify the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers. This energy difference (ΔΔG‡) is directly related to the enantiomeric ratio and, therefore, the ee. Computational studies on the ruthenium-catalyzed hydroamidation of alkynes have successfully explained the experimental observation that changing the phosphine (B1218219) ligand from P(nBu)3 to dcypm inverts the stereoselectivity from the E- to the Z-enamide. rsc.org The calculations showed a clear energetic preference for the transition state leading to the experimentally observed major product in each case. rsc.org

The structural features of the DM-BINAP ligand are critical. The 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms provide significantly more steric bulk than the phenyl groups in the parent BINAP ligand. This enhanced steric shielding is credited with improving enantioselectivity by 15–20% in certain reactions.

The table below summarizes the calculated energy differences and predicted product ratios for a model ruthenium-catalyzed reaction with different ligands, demonstrating the predictive power of DFT.

| Ligand | Favored Product | Δ‡GSDL (kcal/mol) | Predicted Selectivity | Experimental Selectivity |

| P(nBu)3 | E-enamide | 4.8 | E/Z = 99.9/0.1 | E/Z > 98/2 |

| dcypm | Z-enamide | 7.0 | Z/E > 99.9/0.1 | Z/E > 98/2 |

| Data based on a DFT study of a Ru-catalyzed hydroamidation reaction, illustrating the rationalization of stereoselectivity. rsc.org |

Analysis of Non-Covalent Interactions Governing Stereoselectivity

The stereochemical outcome of a reaction catalyzed by (S)-Ru(OAc)2(DM-BINAP) is ultimately controlled by a network of subtle non-covalent interactions within the key transition state. These interactions, including steric repulsion, hydrogen bonding, and CH-π interactions, collectively stabilize one diastereomeric transition state over the other. uni-muenchen.de

The primary role of the bulky 3,5-dimethylphenyl groups on the DM-BINAP ligand is to create steric repulsion that disfavors certain substrate orientations. DFT calculations on the hydroamidation reaction revealed that the stereoselectivity is decided in the nucleophilic transfer step, where steric repulsion between the phosphine ligand and the incoming nucleophile dictates the orientation of the substrate and thus the configuration of the final product. rsc.org

Solvent effects can also play a crucial role through non-covalent interactions. For a related Ru(OAc)2(BINAP) system, computational models have suggested that in methanol, hydrogen bonding between the solvent and the acetate (B1210297) ligands can accelerate the hydride transfer step, thereby influencing enantioselectivity. Furthermore, the confinement of chiral catalysts within the pores of a Metal-Organic Framework (MOF) can introduce new non-covalent interactions that alter or even reverse the enantioselectivity compared to the homogeneous system by blocking specific reaction pathways. acs.org These findings underscore the importance of considering the entire catalyst-substrate-solvent system when analyzing the origins of stereoselectivity.

Advanced Methodologies and Future Research Trajectories

Development of Immobilized and Heterogeneous (S)-Ru(OAc)2(DM-BINAP) Catalysts

To address the challenges of catalyst separation and recycling inherent in homogeneous catalysis, significant research has focused on the immobilization of Ru-BINAP catalysts. One approach involves anchoring the chiral Ru-BINAP catalyst onto a solid support, such as alumina, using a phosphotungstic acid anchoring agent. While this can lead to a slight decrease in activity and enantioselectivity compared to the homogeneous counterpart, the immobilized catalyst demonstrates stable reaction rates, even at high substrate-to-catalyst ratios. researchgate.net The performance of such immobilized catalysts can be further optimized by adjusting reaction conditions, including temperature, solvent, and the addition of co-catalysts like triethylamine. researchgate.net

The development of heterogeneous catalysts is a key area of advancement. These catalysts, where the active catalytic sites are dispersed on a solid support material, offer significant advantages in terms of ease of separation from the reaction mixture and potential for reuse, which is crucial for industrial applications.

Applications in Continuous Flow Chemistry

Continuous flow chemistry, particularly using microreactors, presents a powerful platform for optimizing reactions catalyzed by (S)-Ru(OAc)2(DM-BINAP) and related complexes. whiterose.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved efficiency and safety.

A notable application is the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce the chiral intermediate ethyl (R)-4-chloro-3-hydroxybutyrate. researchgate.net In a microfluidic chip reactor, using a (S)-Ru-BINAP catalyst, high conversions and enantioselectivities (up to 99.3% ee) have been achieved. researchgate.net The use of different solvent systems, including ionic liquids, has been shown to significantly impact the enantioselectivity of the reaction. researchgate.net Continuous flow systems not only enhance reaction performance but also facilitate process scale-up and integration into multi-step syntheses. whiterose.ac.uk

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Solvent System | Reactor Type |

| (S)-Ru-BINAP | Ethyl 4-chloro-acetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutyrate | 99.3% | [N8,222][Tf2N]/methanol (B129727)/water | Microfluidic chip |

| (R)-Ru-BINAP | Ethyl 4-chloro-acetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutyrate | 99.4% | [N8,222][Tf2N]/methanol/water | Microfluidic chip |

| (R)-Ru-BINAP | Ethyl 4-chloro-acetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutyrate | 92.5% | Methanol/water | Microfluidic chip |

| (R)-Ru-BINAP | Ethyl 4-chloro-acetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutyrate | 91.8% | Ethanol/water | Microfluidic chip |

Exploration of Novel Substrate Classes for Asymmetric Transformations

The versatility of (S)-Ru(OAc)2(DM-BINAP) and its analogues extends to a growing range of substrate classes. Research continues to push the boundaries of its applicability in asymmetric hydrogenation. While traditionally used for substrates like unsaturated carboxylic acids and ketones, new frontiers are being explored.

One area of interest is the asymmetric hydrogenation of sterically hindered imines, a challenging transformation for which efficient catalysts are highly sought after. nih.gov Additionally, the hydrogenation of functionalized alkenes, such as pyridine-pyrroline tri-substituted alkenes, has been successfully achieved with high efficiency and enantioselectivity using related Ru-segphos systems, suggesting potential for Ru-DM-BINAP catalysts as well. nih.gov The development of catalysts for these and other novel substrate classes opens up new avenues for the synthesis of complex chiral amines and other valuable building blocks.

Design of Next-Generation Ru-DM-BINAP Catalysts for Enhanced Efficiency and Selectivity

The rational design of new catalysts is a key driver of innovation in asymmetric catalysis. Building upon the success of the BINAP framework, researchers are developing next-generation ligands and complexes to achieve even greater efficiency and selectivity. Modifications to the BINAP ligand, such as the introduction of different substituents on the phosphine (B1218219) groups, can have a profound impact on the catalyst's performance. researchgate.net

A promising strategy involves the concept of "ligand cooperation," where two different chiral ligands are incorporated into the metal complex. nih.govacs.org For instance, the combination of a chiral N-heterocyclic carbene (NHC) and a chiral diamine with a ruthenium center has led to the development of highly active and stable precatalysts for the asymmetric hydrogenation of various substrates. nih.govacs.org These modular catalysts offer the advantage of fine-tuning the steric and electronic properties of the catalytic environment to suit specific transformations.

Interdisciplinary Approaches in Asymmetric Catalysis with (S)-Ru(OAc)2(DM-BINAP)

The advancement of asymmetric catalysis with (S)-Ru(OAc)2(DM-BINAP) is increasingly benefiting from interdisciplinary approaches. The integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, provides valuable insights into reaction mechanisms and helps in the rational design of new catalysts. nih.gov Mechanistic studies, combining kinetic analysis, spectroscopic techniques, and computational modeling, are crucial for understanding the intricate details of the catalytic cycle and identifying the factors that govern enantioselectivity. nih.gov

Furthermore, the principles of green chemistry are being applied to develop more sustainable catalytic processes. This includes the use of mechanochemistry for the solvent-free synthesis of ruthenium carboxylate complexes, which reduces waste generation and environmental impact. mdpi.com The synergy between experimental and theoretical chemistry, combined with a focus on sustainability, will continue to drive progress in the field of asymmetric catalysis.

常见问题

Q. What is the role of (S)-Ru(OAc)₂(DM-BINAP) in asymmetric catalysis?

(S)-Ru(OAc)₂(DM-BINAP) is a chiral Ru(II) catalyst widely used in enantioselective hydrogenation and transfer hydrogenation reactions. The (S)-DM-BINAP ligand (2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl) induces axial chirality, enabling high enantioselectivity in reductions of ketones, olefins, and other substrates. The acetate (OAc) ligands stabilize the Ru center while allowing substrate coordination during catalysis .

Q. What are standard protocols for using (S)-Ru(OAc)₂(DM-BINAP) in hydrogenation?

A typical procedure involves:

- Dissolving the catalyst (0.1–5 mol%) in polar solvents (e.g., methanol, 2-propanol).

- Adding substrate (e.g., ketones or olefins) under inert atmosphere (N₂/Ar).

- Pressurizing with H₂ (1–5 MPa) and stirring at 25–60°C for 4–24 hours.

- Filtering off the catalyst and isolating products via distillation or crystallization. Example: Hydrogenation of acetophenone with (S)-Ru(OAc)₂(DM-BINAP) in 2-propanol yields (R)-1-phenylethanol with 80–93% ee .

Q. How is the structural integrity of (S)-Ru(OAc)₂(DM-BINAP) confirmed post-reaction?

Post-reaction analysis includes:

- NMR spectroscopy to detect ligand degradation or Ru coordination changes.

- X-ray crystallography for pre-catalyst characterization.

- GC/HPLC with chiral columns to assess enantioselectivity retention .

Advanced Research Questions

Q. How do steric and electronic properties of DM-BINAP influence enantioselectivity?

DM-BINAP’s 3,5-dimethylphenyl groups enhance steric bulk compared to BINAP, improving enantioselectivity for bulky substrates. For example:

Q. How can reaction conditions be optimized for challenging substrates (e.g., sterically hindered ketones)?

Key variables include:

- Solvent polarity : Methanol or 2-propanol improves H₂ solubility.

- Base additives : t-BuOK or Cy₂NMe enhances catalytic turnover.